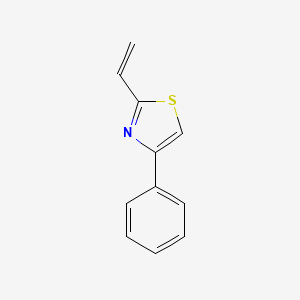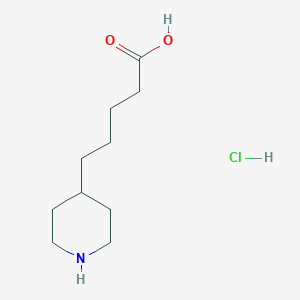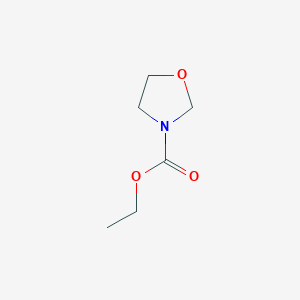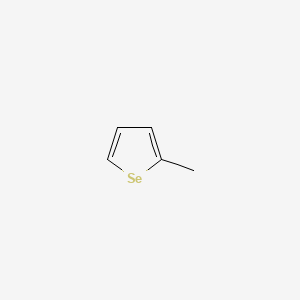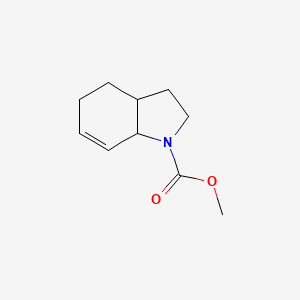
Methyl 2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hexahydroindole ring system with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazone with a cyclizing agent at elevated temperatures. For example, heating a hydrazone in Dowtherm A at temperatures above 160°C can lead to the formation of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indole derivatives.
Aplicaciones Científicas De Investigación
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound’s derivatives are investigated for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives can bind to DNA, proteins, and other biomolecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazole-5-carboxylate: This compound shares a similar hexahydro ring system but differs in its functional groups and overall structure.
1-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one: Another related compound with a hexahydroindole structure but different functional groups.
Uniqueness
Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate is unique due to its specific ester functional group and the hexahydroindole ring system. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
methyl 2,3,3a,4,5,7a-hexahydroindole-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h3,5,8-9H,2,4,6-7H2,1H3 |
Clave InChI |
DXHIJLDJCIKHRB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCC2C1C=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


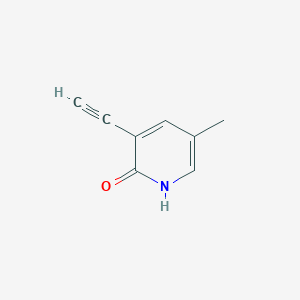
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)


![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
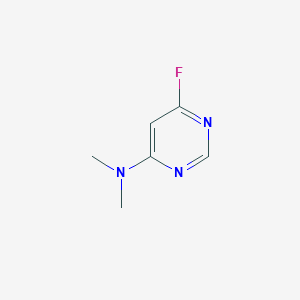
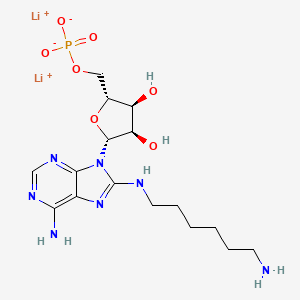

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
